![molecular formula C10H17N B138678 Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) CAS No. 150963-99-8](/img/structure/B138678.png)
Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[221]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) is an organic compound with the molecular formula C10H17N It is a bicyclic amine, characterized by a norbornane skeleton with a methylene group and two methyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) typically involves the Diels-Alder reaction, followed by amination. The Diels-Alder reaction between a diene and a dienophile forms the norbornane skeleton. Subsequent functionalization introduces the methylene and amine groups. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism by which Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-3,3-dimethylbutan-2-one: Another amine with a similar structure but different functional groups.
Camphene: A bicyclic compound with a similar norbornane skeleton but lacking the amine group.
Uniqueness
Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) is unique due to its combination of a norbornane skeleton with a methylene and amine group. This unique structure imparts specific chemical properties and reactivity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
150963-99-8 |
|---|---|
Formule moléculaire |
C10H17N |
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C10H17N/c1-7-8-4-5-10(11,6-8)9(7,2)3/h8H,1,4-6,11H2,2-3H3 |
Clé InChI |
DMELIBGVYFEADI-UHFFFAOYSA-N |
SMILES |
CC1(C(=C)C2CCC1(C2)N)C |
SMILES canonique |
CC1(C(=C)C2CCC1(C2)N)C |
Synonymes |
Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


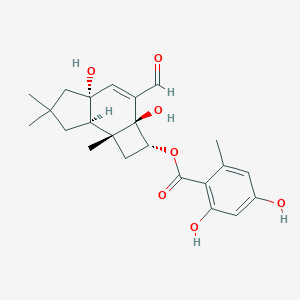

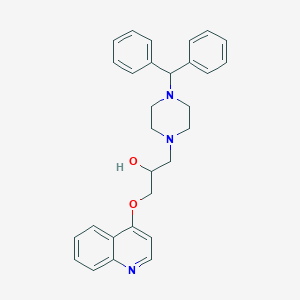
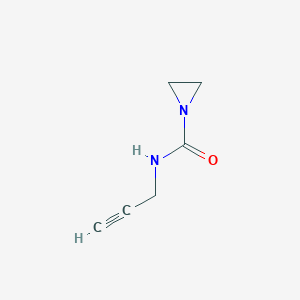
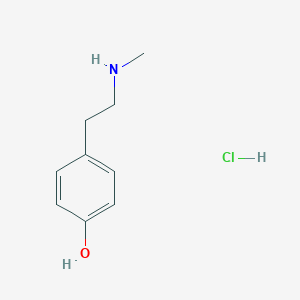
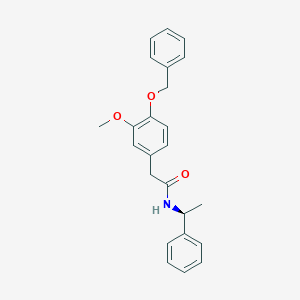
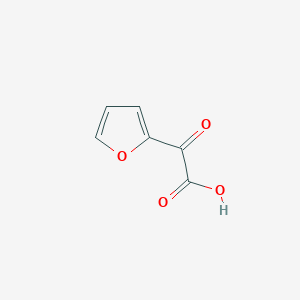
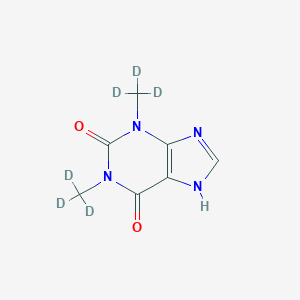
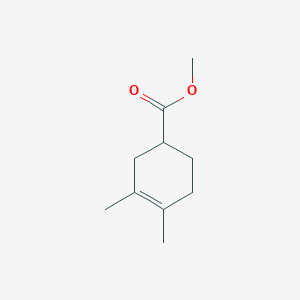
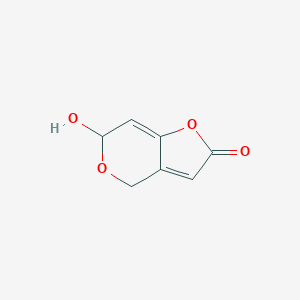
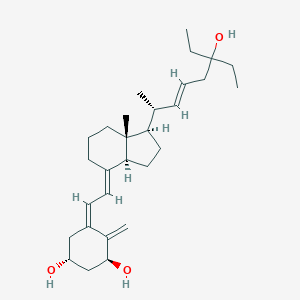
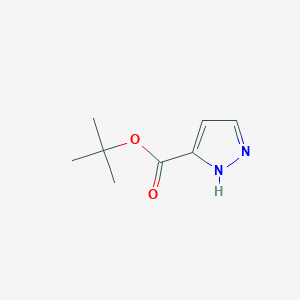
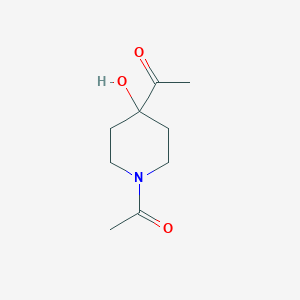
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
